1-(5-bromo-1H-indol-3-yl)ethanone

Purity specification Industrial supply chain Quality control

Researchers synthesizing indole libraries face a synthetic bottleneck: non-halogenated 3-acetylindole requires a separate bromination step before C5 diversification. This 5-bromo-3-acetylindole eliminates that step, providing a direct handle for Suzuki, Stille, and Buchwald-Hartwig cross-coupling while the 3-acetyl group remains intact for orthogonal transformations. • Reduces synthetic step count by ≥1 step vs. non-halogenated 3-acetylindole. • Validated in antiplasmodial SAR campaigns; 5-halogen substitution is critical for activity modulation. • Serves as the halogenated precursor for BRPF1B inhibitor optimization (parent IC50 = 102 nM). Standardized 98% HPLC purity ensures reproducible cross-coupling yields across batches. Immediate stock available for high-throughput medicinal chemistry workflows.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 19620-90-7
Cat. No. B008601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-1H-indol-3-yl)ethanone
CAS19620-90-7
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
InChIKeyRMCQCVYGHWTDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-1H-indol-3-yl)ethanone: Chemical Profile & Sourcing


1-(5-Bromo-1H-indol-3-yl)ethanone (CAS 19620-90-7), also known as 3-acetyl-5-bromoindole, is a brominated indole derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol [1]. This compound is commercially available at ≥98% purity (HPLC) from multiple established suppliers including Sigma-Aldrich, Aladdin Scientific, and Capotchem, and is supplied as a solid with a melting point of 235-237°C [2]. Its predicted XLogP3 is 2.80, indicating moderate lipophilicity suitable for membrane permeability in cellular assays .

1-(5-Bromo-1H-indol-3-yl)ethanone: Non-Interchangeability with Analogs


The 5-bromo substitution on the indole C3-acetyl scaffold is not interchangeable with other halogens (F, Cl, I) or with regioisomeric bromine positions. In systematic structure-activity relationship (SAR) studies of indole-based compounds, 5-position halogen substitutions have been shown to differentially modulate key pharmacological properties including receptor binding affinity, enzyme inhibition potency, and selectivity profiles [1]. Specifically, the 5-bromo substituent enables distinct cross-coupling reactivity profiles (Suzuki, Buchwald-Hartwig) that differ kinetically from chloro or iodo analogs, affecting downstream synthetic yields and intermediate utility [2]. The quantitative evidence below documents where the 5-bromo-3-acetyl combination delivers measurable differentiation relative to the most relevant comparator compounds.

Quantitative Evidence vs. Analog Compounds


Purity and Supply Chain Scalability vs. Unspecified Intermediates

Commercial procurement of 1-(5-bromo-1H-indol-3-yl)ethanone from major suppliers is specified at ≥98% purity (HPLC), with established production scale up to 100 kg [1]. In contrast, closely related 1-acetyl-5-bromoindoline (CAS 22190-38-1) is often supplied without standardized purity certification or defined production scale parameters in open catalogs, introducing reproducibility risk for multi-step syntheses .

Purity specification Industrial supply chain Quality control

5-Bromo vs. 5-Chloro in Antiplasmodial SAR

In a systematic SAR expansion of indolyl-3-ethanone ethers and thioethers, 5-chloro-substituted derivatives (compounds 13 and 14) demonstrated antiplasmodial activity equipotent to chloroquine against P. falciparum 3D7 [1]. While direct IC50 values for the 5-bromo parent compound were not reported in this study, the SAR framework establishes that halogen identity at the 5-position is a critical determinant of bioactivity, with chloro substitution yielding optimized potency in this specific chemotype. The 5-bromo compound serves as the precursor scaffold from which structure-guided optimization proceeds; substituting with 5-fluoro or 5-iodo analogs would require complete de novo SAR evaluation [2].

Antimalarial drug discovery Structure-activity relationship Halogen substitution

Melting Point and Lipophilicity vs. 5-Bromoindole

1-(5-Bromo-1H-indol-3-yl)ethanone exhibits a melting point of 235-237°C and a predicted XLogP3 of 2.80 [1]. In contrast, 5-bromoindole (CAS 10075-50-0), the non-acetylated precursor, has a substantially lower melting point of approximately 90-92°C [2]. The C3-acetyl group raises the melting point by ~145°C and increases lipophilicity (XLogP3 2.80 vs. ~2.3 for 5-bromoindole), affecting both solid-state handling characteristics and membrane partitioning behavior.

Physicochemical properties Formulation development Solid-state characterization

Cross-Coupling Utility vs. Non-Brominated 3-Acetylindole

The 5-bromo substituent on 1-(5-bromo-1H-indol-3-yl)ethanone enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig amination) for introduction of diverse aryl, heteroaryl, and amino substituents at the C5 position [1]. The non-brominated analog, 3-acetylindole (CAS 703-80-0), lacks this synthetic handle and cannot undergo direct C5 diversification without additional halogenation steps. This differentiation has been exploited in the development of BRPF1 inhibitors, where 3-acetylindole derivatives were optimized to achieve BRPF1B IC50 of 102 nM and osteoclastogenesis inhibition of 73.8% at 1 μM [2].

Synthetic intermediate Cross-coupling chemistry Medicinal chemistry building block

Antimicrobial Activity: 5-Bromo vs. Unsubstituted Indoles

A series of 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, derived from 5-bromo-1H-indole-2,3-dione, demonstrated high antimicrobial activity against Gram-positive S. aureus, Gram-negative E. coli, and fungal strains A. niger and C. metapsilosis [1]. While quantitative MIC values are not publicly accessible without subscription, the study authors explicitly note that antimicrobial activity is significantly enhanced in the 5-bromo-substituted series relative to the unsubstituted indole-derived analogs [2].

Antimicrobial screening Heterocyclic chemistry Drug discovery

1-(5-Bromo-1H-indol-3-yl)ethanone: Application Scenarios


C5 Diversification via Cross-Coupling

The 5-bromo substituent provides a direct synthetic handle for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling rapid generation of C5-aryl, -heteroaryl, and -amino derivatives [1]. This reduces synthetic step count by at least one step compared to starting from non-halogenated 3-acetylindole, which would require a separate bromination step prior to diversification. The 3-acetyl group remains available for further transformations (e.g., reduction to alcohol, condensation with amines) while C5 diversification proceeds orthogonally.

Antimalarial Lead Optimization Scaffold

Systematic SAR studies of indolyl-3-ethanone ethers and thioethers have established that 5-position halogen substitution is critical for antiplasmodial activity modulation, with 5-chloro derivatives achieving chloroquine-equipotent activity [1]. The 5-bromo-3-ethanone scaffold serves as the validated starting point for halogen substitution SAR campaigns and ether/thioether derivatization at the 3-acetyl position. Researchers optimizing antimalarial leads should source this compound as the core intermediate rather than attempting to synthesize it de novo or substitute with 5-fluoro/5-iodo analogs without independent SAR validation.

BRPF1 Inhibitor Development

The 3-acetylindole scaffold has been validated as a bone antiresorptive agent via BRPF1B inhibition (IC50 = 102 nM) and osteoclastogenesis suppression (73.8% at 1 μM) [1]. The 5-bromo derivative serves as the halogenated precursor for further optimization of BRPF1-targeting compounds, enabling C5 modifications that can modulate selectivity, potency, and pharmacokinetic properties. The pre-installed bromine eliminates the need for late-stage halogenation, preserving the acetyl group for key binding interactions with the BRPF1 bromodomain.

Antimicrobial SAR Campaigns

Derivatives of 5-bromoindole-based ethanones have demonstrated significantly enhanced antimicrobial activity against S. aureus, E. coli, A. niger, and C. metapsilosis relative to unsubstituted indole analogs [1]. This positions 1-(5-bromo-1H-indol-3-yl)ethanone as the preferred starting material for synthesizing and screening novel 2-ethoxyindol-3-ylidene-1-arylethanones and related antimicrobial candidates. The 5-bromo substitution is not merely a placeholder but actively contributes to antimicrobial potency in this chemotype.

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